molecular formula C10H14O3 B13598368 2-(2-Hydroxypropyl)-4-methoxyphenol

2-(2-Hydroxypropyl)-4-methoxyphenol

Cat. No.: B13598368
M. Wt: 182.22 g/mol
InChI Key: CTOUXLCZXBMGMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Hydroxypropyl)-4-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxypropyl group and a methoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Hydroxypropyl)-4-methoxyphenol typically involves the alkylation of 4-methoxyphenol with 2-chloropropanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as phase transfer catalysts can further enhance the efficiency of the reaction.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form the corresponding hydroquinone using reducing agents such as sodium borohydride.

    Substitution: The hydroxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and sulfonates.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenols depending on the reagent used.

Scientific Research Applications

2-(2-Hydroxypropyl)-4-methoxyphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antioxidant properties and its ability to scavenge free radicals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases related to oxidative stress.

    Industry: It is used in the formulation of various cosmetic and personal care products due to its antioxidant properties.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxypropyl)-4-methoxyphenol primarily involves its antioxidant activity. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage to cells and tissues. This activity is mediated through the phenolic hydroxyl group, which is capable of undergoing redox reactions.

Comparison with Similar Compounds

    2-Hydroxypropyl-β-cyclodextrin: Used as a solubilizing agent in pharmaceuticals.

    2-Hydroxyethyl methacrylate: Used in the production of hydrogels and contact lenses.

    4-Methoxyphenol: Used as an antioxidant in various industrial applications.

Uniqueness: 2-(2-Hydroxypropyl)-4-methoxyphenol is unique due to the presence of both a hydroxypropyl group and a methoxy group on the phenol ring. This combination imparts distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

2-(2-hydroxypropyl)-4-methoxyphenol

InChI

InChI=1S/C10H14O3/c1-7(11)5-8-6-9(13-2)3-4-10(8)12/h3-4,6-7,11-12H,5H2,1-2H3

InChI Key

CTOUXLCZXBMGMM-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=CC(=C1)OC)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.